molecular formula C18H15N3O4S B1359578 4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid CAS No. 1142209-78-6

4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid

Cat. No. B1359578
M. Wt: 369.4 g/mol
InChI Key: ABKGWIFSXQVARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid” is a complex organic molecule with the molecular formula C18H15N3O4S . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is based on a 1,3,4-thiadiazole scaffold, which is a heterocyclic moiety known for its diverse biological activities . The 1,3,4-thiadiazole ring is attached to a benzoic acid moiety and a methoxybenzyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures, such as benzylic compounds, can undergo free radical reactions .

Scientific Research Applications

1. Stability and Degradation Pathways

A study on a triketone herbicide, nitisinone, closely related structurally to the compound , focused on its stability and degradation pathways. This study employed LC-MS/MS to determine the stability of nitisinone in various conditions and identified major degradation products, contributing to a better understanding of the compound's properties and its implications in medical applications (Barchańska et al., 2019).

2. Impact on Plant Metabolism

Research on the effects of amino derivatives of benzoic acid on plant respiration revealed that certain concentrations can inhibit respiration, despite some of these derivatives being considered growth promoters. This indicates potential agricultural applications or implications for plant growth and metabolism (Nagutb, 1964).

3. Environmental Impact and Remediation

The presence of certain benzoic acid derivatives in the environment, their fate, behavior, and impact on aquatic systems have been the subject of research. Studies have pointed out their occurrence in water, their biodegradability, and their interactions with other chemicals, indicating the need for environmental monitoring and potential strategies for remediation (Haman et al., 2015).

4. Therapeutic Applications and Drug Development

Compounds with similar structural elements have been investigated for their therapeutic applications and as potential leads in drug development. For instance, the review on the quinazoline derivatives highlights the potential of these compounds in combating antibiotic resistance and addressing solubility challenges in drug development (Tiwary et al., 2016).

Safety And Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

4-[[5-[(3-methoxyphenyl)methyl]-1,3,4-thiadiazole-2-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-25-14-4-2-3-11(9-14)10-15-20-21-17(26-15)16(22)19-13-7-5-12(6-8-13)18(23)24/h2-9H,10H2,1H3,(H,19,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKGWIFSXQVARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid

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